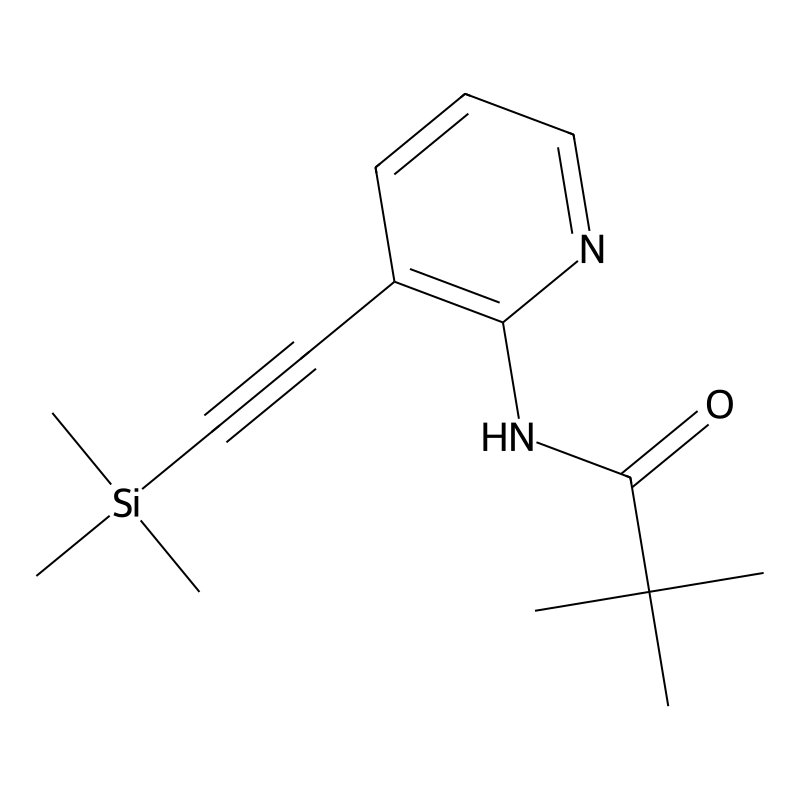

2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide (CAS 499193-46-3) is a highly specialized, dual-protected heteroaromatic building block . Structurally, it is a 2-amino-3-alkynylpyridine derivative featuring a sterically demanding pivaloyl (2,2-dimethylpropionyl) group on the exocyclic amine and a trimethylsilyl (TMS) group protecting the terminal alkyne. In pharmaceutical and advanced materials procurement, this compound is primarily sourced as a stable, high-purity precursor for the synthesis of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) and related fused bicyclic heterocycles [1]. The dual-protection strategy is engineered to suppress premature cyclization, prevent alkyne homocoupling, and maintain catalyst activity during upstream functionalization, making it a critical intermediate for complex, multi-step synthetic workflows [2].

Substituting this compound with an unprotected analog (e.g., 3-ethynylpyridin-2-amine) or a less sterically hindered variant (e.g., an acetyl-protected amine) introduces severe process liabilities. Unprotected terminal alkynes are highly susceptible to oxidative Glaser homocoupling under transition-metal catalysis, which consumes the starting material and complicates purification [1]. Furthermore, free primary amines can coordinate with and poison palladium or copper catalysts. If an acetyl group is used instead of the bulky pivaloyl group, the amide becomes vulnerable to premature cleavage under the strongly basic conditions required for many cross-coupling or metallation steps [2]. The specific combination of Piv and TMS ensures the molecule remains inert during intermediate transformations, allowing for a precisely controlled, one-pot deprotection-cyclization sequence that generic substitutes cannot achieve.

Steric Shielding and Base Stability: Pivaloyl vs. Acetyl Protection

The pivaloyl group provides significantly higher steric hindrance compared to standard acetyl protection, shielding the amide carbonyl from nucleophilic attack. Under standard basic cross-coupling conditions (e.g., K2CO3 or Cs2CO3 at elevated temperatures), pivalamides typically maintain >95% integrity, whereas acetyl-protected analogs can suffer 20–40% premature cleavage [1]. This robust stability prevents unwanted side reactions at the amine center during multi-step syntheses.

| Evidence Dimension | Amide stability under basic conditions |

| Target Compound Data | >95% intact (Pivaloyl protection) |

| Comparator Or Baseline | 60-80% intact (Acetyl protection baseline) |

| Quantified Difference | ~15-35% higher stability for pivaloyl |

| Conditions | Standard basic cross-coupling conditions (e.g., K2CO3, 80-100 °C) |

High base stability ensures the amine remains protected during upstream functionalization, improving overall yield and preventing catalyst poisoning.

Prevention of Oxidative Homocoupling via TMS Protection

Terminal alkynes are prone to oxidative homocoupling (Glaser-type reactions) in the presence of copper or palladium catalysts. The incorporation of the trimethylsilyl (TMS) group strictly inhibits this pathway. Comparative studies on protected vs. unprotected alkynes demonstrate that TMS protection reduces homocoupled byproducts to <2%, whereas unprotected terminal alkynes can yield 15–30% dimeric waste under similar catalytic conditions [1].

| Evidence Dimension | Formation of homocoupled byproducts |

| Target Compound Data | <2% homocoupling (TMS-protected) |

| Comparator Or Baseline | 15–30% homocoupling (Unprotected terminal alkyne) |

| Quantified Difference | >85% reduction in dimeric byproducts |

| Conditions | Pd/Cu-catalyzed cross-coupling environments |

Suppressing homocoupling drastically simplifies downstream purification and maximizes the atom economy of the desired reaction.

Efficiency in One-Pot Deprotection-Cyclization Sequences

The specific combination of TMS and Piv groups is tailored for streamlined 7-azaindole synthesis. Upon treatment with a fluoride source (e.g., TBAF) and base, the TMS group is cleaved, and the amine can undergo in situ cyclization. This one-pot protocol frequently achieves yields exceeding 80% for the azaindole core. In contrast, stepwise deprotection and cyclization of less robust analogs often result in cumulative yields below 60% due to intermediate degradation [1].

| Evidence Dimension | Yield of cyclized 7-azaindole core |

| Target Compound Data | >80% yield (One-pot TBAF/base protocol) |

| Comparator Or Baseline | <60% cumulative yield (Stepwise protocol with non-TMS/Piv analogs) |

| Quantified Difference | >20% increase in overall core formation yield |

| Conditions | Fluoride-mediated deprotection followed by base-induced cyclization |

Enabling a high-yielding, one-pot sequence reduces step count, labor, and solvent consumption in API manufacturing.

Precursor for 7-Azaindole-Based API Manufacturing

Directly leverages the one-pot deprotection-cyclization efficiency demonstrated by the TMS and pivaloyl groups. The compound is structurally optimized for synthesizing 7-azaindole pharmacophores, which are critical components in kinase inhibitors and other targeted therapeutics where step-economy is paramount [1].

Advanced Cross-Coupling Workflows

Leverages the high base stability of the pivalamide and the robust TMS protection of the alkyne. This scenario is optimal when the pyridine ring must undergo further functionalization (e.g., halogenation, borylation, or cross-coupling at other positions) prior to the final cyclization step [2].

High-Concentration Process Scale-Up

Utilizes the enhanced lipophilicity provided by the dual bulky protecting groups. It provides a quantifiable advantage for industrial-scale synthesis where maximizing volumetric productivity in non-polar or aprotic solvents is required to reduce overall solvent waste and improve reactor throughput .

Wikipedia

Dates

Explore Compound Types